2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid
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Overview
Description
2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid is a complex organic compound that features a thiazole ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a carboxylic acid functional group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the Fmoc-protected amino group. The final step involves the attachment of the carboxylic acid group under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods
Industrial production of this compound often involves automated peptide synthesizers, which can handle the complex sequence of reactions required. These machines use solid-phase synthesis techniques, where the compound is built up step-by-step on a solid resin support. This method allows for high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiazole ring or the Fmoc group.
Substitution: Nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: As a precursor in the development of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This property makes it valuable in peptide synthesis, where precise control over reaction conditions is crucial.
Comparison with Similar Compounds
Similar Compounds
- **2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclobutyl)acetic acid
- **2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclopropyl)acetic acid
Uniqueness
What sets 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid apart is its thiazole ring, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications where other Fmoc-protected compounds might not be suitable.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-12(19-22-10-18(28-19)20(24)25)23-21(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDRLMVZQMQIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(S1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138144-26-8 |
Source
|
Record name | 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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